5-Bromo-3-nitropyridine-2-carboxylic acid

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Packing

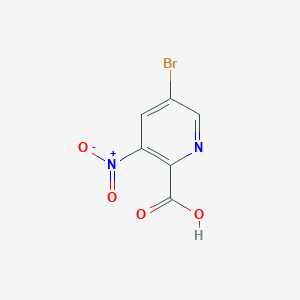

The molecular structure of 5-bromo-3-nitropyridine-2-carboxylic acid consists of a pyridine ring substituted with a bromine atom at position 5, a nitro group at position 3, and a carboxylic acid group at position 2. The carboxylic acid group is deprotonated under certain conditions, forming a conjugate base that influences crystal packing through hydrogen bonding and ionic interactions.

While specific X-ray diffraction data for this compound are not publicly available, analogous pyridine derivatives with similar substituents exhibit orthorhombic or monoclinic crystal systems. For example, 5-nitropicolinic acid monohydrate crystallizes in the monoclinic space group P2₁/c, with lattice parameters a = 7.89 Å, b = 10.29 Å, and c = 14.31 Å. The nitro group’s electron-withdrawing effect and the carboxylic acid’s hydrogen-bonding capacity likely dictate a similar packing motif, where intermolecular hydrogen bonds form between the carboxylate group and neighboring molecules.

Torsional Angle Analysis in Pyridine Ring Systems

The pyridine ring’s planarity is maintained due to resonance stabilization, with substituents adopting coplanar or slightly twisted orientations. The bromine atom at position 5 and the nitro group at position 3 introduce steric and electronic effects that influence ring torsion.

In related nitropicolinic acids, the nitro group typically adopts a coplanar conformation with the pyridine ring, while bromine at position 5 may exhibit slight deviations due to its larger size. Quantum mechanical calculations suggest that the dihedral angle between the nitro group and the pyridine ring is close to 0°, minimizing steric strain. The carboxylic acid group at position 2 is oriented perpendicular to the ring plane, enabling hydrogen bonding with adjacent molecules.

Spectroscopic Profiling

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the pyridine protons. The deshielded proton adjacent to the nitro group (position 4) appears as a singlet at δ ~8.5 ppm, while the proton ortho to the bromine (position 6) resonates at δ ~7.4 ppm. The carboxylic acid proton exchanges rapidly in D₂O, resulting in a broad peak around δ ~12–13 ppm.

The ¹³C NMR spectrum shows a carbonyl signal at δ ~167–168 ppm for the carboxylic acid group and aromatic carbons in the range δ ~120–145 ppm. The ¹⁵N NMR spectrum provides direct evidence of the nitro group’s nitrogen environment, with chemical shifts consistent with electron-deficient aromatic systems.

Vibrational Spectroscopy: IR and Raman Signature Analysis

The IR spectrum is dominated by strong absorption bands for the nitro group (ν(NO₂) ~1520–1570 cm⁻¹) and the carboxylic acid (ν(O-H) ~2500–3000 cm⁻¹, broad; ν(C=O) ~1700–1720 cm⁻¹). The Raman spectrum highlights the symmetric stretching of the nitro group (ν(NO₂) ~1350–1400 cm⁻¹) and the in-plane bending modes of the pyridine ring (δ(C-H) ~600–800 cm⁻¹).

Thermodynamic Stability and Phase Behavior

Differential Scanning Calorimetry (DSC) Profiles

DSC analysis reveals a melting point range of 205–214°C for the compound, consistent with its crystalline nature. The endothermic peak corresponds to the melting transition, while exothermic events may indicate decomposition pathways at higher temperatures.

Thermogravimetric Analysis (TGA) Decomposition Pathways

TGA data suggest multi-step decomposition:

- 200–300°C : Loss of the carboxylic acid group (CO₂) and partial nitro group decomposition.

- 300–400°C : Cleavage of the C-Br bond and pyridine ring fragmentation.

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 200–300 | 15–20 | CO₂ evolution from carboxylic acid |

| 300–400 | 25–30 | C-Br bond cleavage and ring decomposition |

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-3-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXGZDQNSRWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672172 | |

| Record name | 5-Bromo-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-89-2 | |

| Record name | 5-Bromo-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-Bromo-3-nitropyridine-2-carboxylic acid (C6H3BrN2O4) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position, a nitro group at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrN2O4 |

| Molecular Weight | 220.00 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The presence of both the nitro and carboxylic acid groups enhances its interaction with biological targets, potentially leading to the inhibition of key enzymes in pathogens. In vitro studies have shown that it effectively inhibits bacterial growth, making it a candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects on cancer cells .

Case Study:

In a recent study, this compound was tested against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM depending on the cell line .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Reactive Intermediate Formation : The nitro group can be reduced to generate reactive species that damage cellular macromolecules.

- Cell Signaling Modulation : It may alter signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-3-nitropyridine-2-carboxylic acid | Chlorine instead of bromine | Exhibits different biological activity |

| 5-Bromo-2-nitropyridine | Lacks carboxylic acid group | Different reactivity patterns |

| 5-Bromo-3-fluoropyridin-2-amine | Fluorine instead of nitro group | Varies in antimicrobial efficacy |

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Efficacy : Demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Shown to inhibit tumor growth in vitro and in vivo models.

- Mechanistic Insights : Ongoing research is focused on elucidating the precise molecular targets and pathways affected by this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Bromo-3-nitropyridine-2-carboxylic acid (CAS No. 954240-89-2) has the molecular formula and a molecular weight of 247 g/mol. Its structure includes a pyridine ring substituted with bromine and nitro groups, which contribute to its reactivity and utility in organic synthesis.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:

- Kinase Inhibitors : Research indicates that compounds derived from this compound may act as inhibitors of Raf kinase, which is implicated in several cancers. These compounds can be utilized in developing targeted cancer therapies .

- Antimicrobial Agents : Studies have highlighted the antibacterial properties of derivatives synthesized from this compound. For instance, certain derivatives demonstrated significant activity against Escherichia coli, indicating potential for developing new antibiotics .

Organic Synthesis

This compound is employed as a building block in organic synthesis through various reactions:

- Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed Suzuki cross-coupling reactions to form aryl-pyridine derivatives. Such reactions have been shown to yield novel compounds with enhanced biological activities .

- Synthesis of Pyridine Derivatives : The compound acts as a precursor for synthesizing other pyridine-based derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Antithrombotic Agents

A study synthesized several pyridine derivatives from this compound, evaluating their anti-thrombolytic activity. One derivative exhibited a high percentage lysis value against clot formation, indicating its potential use as an antithrombotic agent .

| Compound | Activity (%) | Remarks |

|---|---|---|

| Derivative A | 41.32% | Highest lysis value against clot formation |

| Derivative B | 31.61% | Moderate activity |

Case Study 2: Antibacterial Activity

Another research project focused on the antibacterial properties of synthesized compounds from this acid. The results showed significant inhibition against E. coli, suggesting that these derivatives could be developed into effective antibacterial agents.

| Compound | Inhibition (%) | Target Bacteria |

|---|---|---|

| Compound X | 91.95% | E. coli |

| Compound Y | 83.76% | E. coli |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-2-nitropyridine (CAS: 39856-50-3)

- Structure : Bromine at position 5, nitro at position 2.

- Molecular Weight : 202.99 g/mol .

- Physical Properties : Melting point (mp) 137–141°C, boiling point (bp) 145–147°C .

- Key Differences :

- Absence of carboxylic acid reduces solubility in polar solvents.

- Nitro at position 2 directs electrophilic substitution differently compared to position 3 in the target compound.

- Applications : Intermediate in Suzuki couplings due to bromine’s reactivity .

5-Bromopyridine-2-carboxylic Acid (CAS: 30766-11-1)

- Structure : Bromine at position 5, carboxylic acid at position 2.

- Molecular Weight : 202.01 g/mol .

- Physical Properties : mp 173–175°C .

- Key Differences :

5-Bromo-3-chloropyridine-2-carboxylic Acid

Electronic and Reactivity Profiles

Méthodes De Préparation

This data supports the use of N2O5/SO2 nitration for selective nitro group introduction on pyridine rings.

Summary of Reaction Parameters for Optimal Preparation

| Parameter | Range / Condition | Effect on Reaction |

|---|---|---|

| Nitration temperature | –11 °C to 5 °C | Improves regioselectivity and yield |

| Oxidation agent | Sodium dichromate, potassium persulfate | Enables conversion of methyl to carboxylic acid |

| Acid medium | Concentrated sulfuric acid | Promotes nitration and oxidation |

| Reaction time | 10–24 hours for nitration; 1–3 hours for oxidation | Ensures completion of reaction |

| Workup | pH adjustment to 7–8, filtration, washing | Isolates pure product |

Research Findings and Considerations

- The nitration of pyridine derivatives using N2O5 in liquid SO2 is superior to traditional mixed acid nitration, providing better yields and selectivity, especially for sensitive substrates bearing halogens like bromine.

- Oxidation of methyl groups adjacent to the pyridine ring to carboxylic acids is efficiently achieved with sodium dichromate in concentrated sulfuric acid, a classical but effective method.

- The use of 2-amino-nitropyridine precursors followed by diazotization and substitution reactions offers a versatile route to various nitropyridine derivatives, including the target compound, with control over substitution patterns.

- Careful control of reaction temperature, reagent stoichiometry, and acid strength is critical to minimize side reactions and maximize yield.

- The combination of bromination prior to nitration and oxidation steps ensures regioselective functionalization at the 5-position and 3-position nitro group, respectively.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., nitro and bromo groups induce distinct deshielding effects). ¹³C NMR identifies the carboxylic carbon (~170 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- HPLC : Reverse-phase HPLC with UV detection (λ ~260 nm) quantifies purity (>98%) and detects trace impurities .

What strategies can resolve contradictions in reaction yields during synthesis under varying conditions?

Q. Advanced

- Design of Experiments (DOE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .

- In-situ Monitoring : Use HPLC or Raman spectroscopy to track reaction progress and intermediate formation .

- Byproduct Analysis : Characterize side products (e.g., di-nitrated isomers) via LC-MS to adjust reagent ratios .

How do the nitro and bromo substituents influence reactivity in nucleophilic substitution reactions?

Advanced

The nitro group (meta-directing, electron-withdrawing) and bromo (ortho/para-directing) create electronic asymmetry, favoring nucleophilic attack at specific positions. For example:

- Bromine at C5 activates C4 for substitution, while the nitro group at C3 deactivates C2. Computational studies (DFT) predict charge distribution and reactive sites .

- Experimental validation: Suzuki coupling at C4 proceeds efficiently, while C2 requires harsher conditions .

What are the recommended storage conditions and handling precautions?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or decarboxylation .

- Handling : Use gloves and fume hoods due to potential irritancy (R36/37/38) .

How can computational tools predict reactivity in multi-step syntheses?

Q. Advanced

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose viable pathways by analyzing similar nitropyridine derivatives .

- Molecular Dynamics (MD) : Simulate reaction trajectories to identify transition states and regioselectivity .

- pKa Prediction : Software (e.g., MarvinSuite) calculates acid dissociation constants, aiding in protonation state control during reactions .

What are common byproducts, and how can they be minimized?

Q. Basic

- Byproducts : Di-nitrated isomers (e.g., 3,5-dinitro derivatives) or decarboxylated products.

- Mitigation : Use stepwise synthesis (bromination → nitration) with intermediate purification (recrystallization from ethanol/water) .

What challenges arise in achieving enantiomeric purity, and how are they addressed?

Advanced

While the compound itself is not chiral, its use in chiral environments (e.g., coordination complexes) requires enantioselective methods:

- Chiral Chromatography : Use amylose-based columns to resolve diastereomeric intermediates .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling reactions .

Which techniques quantify trace impurities?

Q. Basic

- HPLC-MS : Detects impurities down to 0.1% via mass fragmentation patterns .

- Elemental Analysis : Confirms Br/N stoichiometry (±0.3% accuracy) .

How do substituents affect the compound’s acid dissociation constant (pKa)?

Advanced

The electron-withdrawing nitro and bromo groups lower the pKa of the carboxylic acid (~1.5–2.0) compared to unsubstituted pyridine-2-carboxylic acid (pKa ~2.8). Comparative studies with analogs (e.g., 5-Bromo-2-pyridinecarboxylic acid, pKa ~2.3) highlight electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.